molecular formula C5H6ClNO3 B13823842 1-Chloro-5-oxo-L-proline CAS No. 59384-02-0

1-Chloro-5-oxo-L-proline

Katalognummer: B13823842
CAS-Nummer: 59384-02-0
Molekulargewicht: 163.56 g/mol
InChI-Schlüssel: VIXYGCPHYDRYKT-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound, with the molecular formula C5H6ClNO3, is characterized by the presence of a chlorine atom and a keto group on the proline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-5-oxo-L-proline can be synthesized through various methods. One common approach involves the chlorination of 5-oxo-L-proline. This reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-5-oxo-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-chloro-5-oxo-L-proline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The specific pathways involved depend on the enzyme and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-5-oxo-L-proline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the keto group, which allows for a wide range of chemical transformations and applications .

Eigenschaften

CAS-Nummer

59384-02-0

Molekularformel

C5H6ClNO3

Molekulargewicht

163.56 g/mol

IUPAC-Name

(2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)/t3-/m0/s1

InChI-Schlüssel

VIXYGCPHYDRYKT-VKHMYHEASA-N

Isomerische SMILES

C1CC(=O)N([C@@H]1C(=O)O)Cl

Kanonische SMILES

C1CC(=O)N(C1C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.